(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide
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Description
(E)-2-(4-Chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Sulfonamide derivatives, including those with chlorophenyl groups, have been synthesized and screened for their biological potential. For example, Aziz‐ur‐Rehman et al. (2014) detailed the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their activities against Gram-negative and Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. This study highlights the methodological approach to creating sulfonamide compounds and evaluating their biological activities (Aziz‐ur‐Rehman et al., 2014).
Endothelin Receptor Antagonists
Research has explored sulfonamide derivatives as novel classes of endothelin receptor antagonists. Harada et al. (2001) investigated the structure-activity relationships in ethenesulfonamide derivatives, discovering compounds with significant oral antagonistic activities and favorable pharmacokinetic profiles. These findings indicate the potential of sulfonamide compounds in modulating endothelin receptors, which could have implications for cardiovascular diseases (Harada et al., 2001).
Nonlinear Optics and Chemical Synthesis
Sulfonamide derivatives also find applications in the field of nonlinear optics and chemical synthesis. Umezawa et al. (2005) synthesized salts of l-methyl-4-[4-(dimethylamino)phenylethynyl]pyridinium, investigating their properties for second-order nonlinear optics. This research demonstrates the versatility of sulfonamide compounds in synthesizing materials with significant optical properties, which could be beneficial for developing optical devices (Umezawa et al., 2005).
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-methyl-N-(1-phenylethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-14(16-6-4-3-5-7-16)19(2)22(20,21)13-12-15-8-10-17(18)11-9-15/h3-14H,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYUDZQFMSAYAC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N(C)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.